3-amino-N-(4-chlorophenyl)propanamide 3-amino-N-(4-chlorophenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16393456
InChI: InChI=1S/C9H11ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13)
SMILES:
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol

3-amino-N-(4-chlorophenyl)propanamide

CAS No.:

Cat. No.: VC16393456

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-(4-chlorophenyl)propanamide -

Specification

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
IUPAC Name 3-amino-N-(4-chlorophenyl)propanamide
Standard InChI InChI=1S/C9H11ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13)
Standard InChI Key GZCAYYFTJMKIAF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)CCN)Cl

Introduction

3-amino-N-(4-chlorophenyl)propanamide is an organic compound characterized by its molecular formula C9H11ClN2OC_{9}H_{11}ClN_{2}O . It features an amino group, a chlorophenyl moiety, and a propanamide structure, contributing to its unique chemical properties and biological activities. The presence of the chlorophenyl group imparts distinct electronic and steric characteristics, influencing its reactivity and interactions with biological targets.

Biological Activities and Applications

3-amino-N-(4-chlorophenyl)propanamide exhibits notable biological activity, making it a candidate for therapeutic applications, including anti-inflammatory and anticancer activities. Its structural similarities to neurotransmitters suggest possible interactions within the central nervous system, which may lead to beneficial effects in treating neurological disorders. Additionally, it may possess antimicrobial properties, warranting further investigation in antibiotic development .

Synthesis and Purification

The synthesis of 3-amino-N-(4-chlorophenyl)propanamide typically involves several steps, often scaled up using continuous flow reactors in industrial settings. Advanced purification techniques such as crystallization and chromatography are employed to enhance yield and purity.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 3-amino-N-(4-chlorophenyl)propanamide, allowing for comparative analysis:

Compound NameStructureUnique Features
3-amino-N-(4-fluorophenyl)propanamideC10H12FN2OC_{10}H_{12}FN_{2}OVariation in halogen affects electronic properties and reactivity.
3-amino-N-(4-bromophenyl)propanamideC10H12BrN2OC_{10}H_{12}BrN_{2}OBromine substitution alters steric hindrance compared to chlorine.
3-amino-N-(4-methylphenyl)propanamideC11H15N2OC_{11}H_{15}N_{2}OMethyl substitution impacts hydrophobic interactions with biological targets.

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